Product packaging for 4-(Quinazolin-4-yloxy)benzaldehyde(Cat. No.:)

4-(Quinazolin-4-yloxy)benzaldehyde

Cat. No.: B14885487
M. Wt: 250.25 g/mol
InChI Key: ITHFSHZEPHTTKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(Quinazolin-4-yloxy)benzaldehyde is a valuable chemical intermediate in medicinal chemistry and drug discovery research. Its molecular structure incorporates both quinazoline and benzaldehyde functional groups, making it a versatile building block for the synthesis of more complex heterocyclic compounds . This compound is notably used in multi-step synthetic routes to create novel quinazolinone and dihydroquinazolinone derivatives . These synthetic pathways often involve a condensation reaction with 2-aminobenzamides to form dihydroquinazolinone intermediates, which can be further functionalized . The aldehyde group is a critical reactive site, allowing researchers to employ click chemistry and other reactions to generate libraries of compounds for biological screening . The primary research application of this compound is in the development of potential anticancer agents. Compounds synthesized from this intermediate are designed and evaluated for in vitro cytotoxicity against various human cancer cell lines, such as breast cancer (MCF-7) and colon cancer (HCT-116) . Researchers also utilize this intermediate in the design of molecular hybrids, such as quinazolinone-linked triazole conjugates, which are investigated as kinase inhibitors targeting receptors like MET, which is implicated in tumor growth and progression . This product is labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10N2O2 B14885487 4-(Quinazolin-4-yloxy)benzaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H10N2O2

Molecular Weight

250.25 g/mol

IUPAC Name

4-quinazolin-4-yloxybenzaldehyde

InChI

InChI=1S/C15H10N2O2/c18-9-11-5-7-12(8-6-11)19-15-13-3-1-2-4-14(13)16-10-17-15/h1-10H

InChI Key

ITHFSHZEPHTTKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)OC3=CC=C(C=C3)C=O

Origin of Product

United States

The Compound in Focus: 4 Quinazolin 4 Yloxy Benzaldehyde

Synthetic Approaches to this compound

The primary route to this compound involves the coupling of a quinazoline precursor with a substituted phenol, a classic example of a Williamson ether synthesis.

Direct Synthesis Routes Utilizing 4-Chloroquinazoline and 4-Hydroxybenzaldehyde

The most direct and commonly employed method for the synthesis of this compound is the nucleophilic aromatic substitution reaction between 4-chloroquinazoline and 4-hydroxybenzaldehyde. This reaction, a variation of the Williamson ether synthesis, involves the deprotonation of the hydroxyl group of 4-hydroxybenzaldehyde to form a phenoxide, which then acts as a nucleophile, displacing the chloride from the 4-position of the quinazoline ring.

A general representation of this synthesis is as follows:

4-Chloroquinazoline + 4-Hydroxybenzaldehyde ⟶ this compound + HCl

This reaction is typically carried out in the presence of a base to facilitate the formation of the phenoxide ion.

Modified and Optimized Synthetic Protocols

While the direct synthesis is straightforward, various modifications can be implemented to enhance reaction efficiency and yield. Optimization of reaction conditions is crucial for achieving high yields and purity. numberanalytics.com Key parameters that can be adjusted include the choice of solvent, base, temperature, and the potential use of catalysts. For instance, the use of microwave irradiation has been shown to accelerate Williamson ether synthesis, potentially reducing reaction times significantly. numberanalytics.com

Role of Specific Reagents and Reaction Conditions

The selection of reagents and reaction conditions plays a pivotal role in the success of the synthesis.

Bases: A variety of bases can be employed to deprotonate 4-hydroxybenzaldehyde. Common choices include inorganic bases such as potassium carbonate (K₂CO₃), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK), as well as organic bases like triethylamine (B128534) (Et₃N). The strength of the base should be sufficient to generate the phenoxide without causing unwanted side reactions. For example, in the synthesis of related phenoxy derivatives, potassium carbonate is a frequently used base. nih.gov

Solvents: The choice of solvent is critical and often depends on the base used and the reaction temperature. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (CH₃CN) are commonly used as they can dissolve the reactants and facilitate the nucleophilic substitution. nih.gov

Temperature: The reaction temperature can influence the rate of reaction. While some Williamson ether syntheses proceed at room temperature, others may require heating to achieve a reasonable reaction rate. orientjchem.org Optimization studies are necessary to determine the ideal temperature that balances reaction speed with the minimization of side products.

Catalysts: While not always necessary, phase-transfer catalysts can be beneficial, especially when dealing with reactants with different solubilities. These catalysts facilitate the transfer of the phenoxide ion from an aqueous or solid phase to the organic phase where the 4-chloroquinazoline is dissolved.

Design and Synthesis of Novel this compound Derivatives

The versatility of the this compound scaffold allows for the synthesis of a diverse library of derivatives through modifications at various positions.

Introduction of Diverse Substituents on the Quinazoline Core

The quinazoline ring system offers several positions for the introduction of substituents, allowing for the fine-tuning of the molecule's properties. Various synthetic strategies have been developed for the preparation of substituted quinazolines, which can then be used to synthesize the corresponding this compound analogues. nih.govgoogle.com For instance, starting with substituted anthranilic acids, one can prepare quinazolines with various functional groups on the benzene (B151609) ring. asianpubs.org These substituted quinazolines can then be chlorinated at the 4-position and subsequently reacted with 4-hydroxybenzaldehyde.

Common substitution patterns on the quinazoline ring include:

Alkoxy and Alkyl Groups: Introduction of methoxy (B1213986) or methyl groups on the quinazoline ring can be achieved by starting with appropriately substituted anthranilic acids. researchgate.net

Halogens: Fluoro or chloro substituents can also be incorporated into the quinazoline backbone. researchgate.net

Amino Groups: The introduction of amino groups can serve as a handle for further functionalization.

Starting MaterialResulting Substitution on Quinazoline Core
Substituted Anthranilic AcidVarious functional groups (e.g., methoxy, methyl, halo) asianpubs.orgresearchgate.net
Substituted 2-AminobenzonitrilesAryl or other groups at various positions nih.gov

Functionalization of the Phenoxy and Benzaldehyde Moieties

Beyond the quinazoline core, the phenoxy and benzaldehyde portions of the molecule provide further opportunities for derivatization.

Phenoxy Moiety: While the primary focus is often on the quinazoline ring, modifications to the phenoxy group can also be envisioned. For example, introducing substituents on the benzene ring of 4-hydroxybenzaldehyde prior to the coupling reaction would yield derivatives with a functionalized phenoxy group.

Benzaldehyde Moiety: The aldehyde functional group is a versatile handle for a wide range of chemical transformations. This allows for the synthesis of a vast array of derivatives with diverse functionalities. chemicalbook.com Common reactions of the aldehyde group include:

Oxidation: The aldehyde can be oxidized to a carboxylic acid, providing a new point for amide or ester formation.

Reduction: Reduction of the aldehyde yields a primary alcohol, which can be further functionalized.

Reductive Amination: Reaction with amines in the presence of a reducing agent leads to the formation of secondary or tertiary amines.

Wittig Reaction: This reaction allows for the conversion of the aldehyde to an alkene.

Knoevenagel Condensation: Condensation with active methylene (B1212753) compounds can be used to introduce new carbon-carbon bonds and functional groups.

Aldol Condensation: Reaction with enolates can lead to the formation of β-hydroxy aldehydes or α,β-unsaturated aldehydes.

These transformations open up avenues for the creation of a wide range of novel compounds based on the this compound scaffold.

MoietyFunctionalization StrategyPotential Derivatives
BenzaldehydeOxidationCarboxylic acids
BenzaldehydeReductionPrimary alcohols
BenzaldehydeReductive AminationSecondary and tertiary amines
BenzaldehydeWittig ReactionAlkenes
BenzaldehydeKnoevenagel Condensationα,β-Unsaturated compounds

Preparation of Schiff Bases, Hydrazones, and Other Condensation Products from the Aldehyde Functionality

The aldehyde group of this compound is a key functional handle for a variety of condensation reactions, most notably for the synthesis of Schiff bases (imines) and hydrazones. These reactions are typically straightforward and efficient, providing high yields of the desired products.

Schiff Base Formation: Schiff bases are readily synthesized through the condensation reaction between the aldehyde functionality and a primary amine. ekb.eg This reaction generally involves refluxing equimolar amounts of the quinazoline-based aldehyde and the desired amine in a suitable solvent, such as ethanol (B145695). ekb.egnih.gov In some cases, a catalytic amount of acid, like glacial acetic acid, is added to facilitate the dehydration step. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate, which then dehydrates to yield the stable C=N double bond of the imine. mdpi.com

While direct examples starting from this compound are not prevalent in the cited literature, the synthesis of analogous structures demonstrates the viability of this method. For instance, Schiff bases have been successfully prepared from 3-aryl-4(3H)-quinazolinone-2-carbaldehydes by reacting them with various substituted anilines. ekb.eg This analogous transformation underscores the reactivity of the aldehyde group on a quinazoline framework.

Hydrazone Formation: Similarly, hydrazones are formed by the reaction of the aldehyde with hydrazine (B178648) or its derivatives, such as substituted hydrazides. nih.govepstem.net The reaction conditions are comparable to those for Schiff base synthesis, often involving refluxing the reactants in an alcohol solvent. nih.govmdpi.com The resulting hydrazone products incorporate the N-N linkage, which is a key feature in many biologically active molecules.

The synthesis of numerous quinazolinone-hydrazone derivatives has been reported, typically by reacting a hydrazinyl-quinazoline with various aldehydes. epstem.netmdpi.com The reverse reaction, where an aldehyde like this compound reacts with a hydrazine-containing compound, follows the same chemical principle and is a widely used method for preparing hydrazones. nih.govresearchgate.net

The table below illustrates the types of condensation products that can be synthesized from a quinazoline aldehyde precursor.

ReactantProduct TypeGeneral Reaction ConditionsReference
Primary Amine (e.g., Substituted Aniline)Schiff Base (Imine)Reflux in ethanol, often with catalytic acetic acid. ekb.eg
Hydrazine or Hydrazide DerivativeHydrazoneReflux in ethanol or glacial acetic acid. nih.govmdpi.com
Hydroxylamine (B1172632)OximeReaction with hydroxylamine hydrochloride, often in the presence of a base. nih.gov
Semicarbazide (B1199961)SemicarbazoneCondensation with semicarbazide hydrochloride, typically in a buffered solution.

Construction of Hybrid Molecules and Conjugates Incorporating Additional Bioactive Scaffolds

The strategy of molecular hybridization, which involves covalently linking two or more pharmacophores, is a powerful approach in drug discovery. This compound serves as an excellent starting point for creating such hybrid molecules, where the quinazoline moiety is combined with other biologically active scaffolds. researchgate.net

Quinazoline-Chalcone Hybrids: One of the most prominent examples is the synthesis of quinazoline-chalcone hybrids. nih.govwisdomlib.org Chalcones, characterized by an α,β-unsaturated ketone system, are a well-known class of compounds with a broad spectrum of biological activities. nih.gov These hybrids are typically synthesized via the Claisen-Schmidt condensation. researchgate.net In this reaction, the quinazoline-containing aldehyde is treated with an appropriate acetophenone (B1666503) derivative in the presence of a base, such as aqueous sodium hydroxide (B78521) or piperidine (B6355638), in an alcoholic solvent. researchgate.netnih.gov

A study on the synthesis of anticancer agents utilized the closely related compound 4-(quinazolin-4-ylamino)benzaldehyde, which was reacted with various acetophenones under reflux with a piperidine catalyst to yield a series of quinazoline-chalcone hybrids. nih.gov This demonstrates a robust method for incorporating the chalcone (B49325) scaffold.

Hybrids with Bioactive Heterocycles: Beyond chalcones, the aldehyde functionality allows for the integration of various other bioactive heterocyclic systems. By forming a Schiff base or hydrazone linkage, the quinazoline core can be conjugated with other pharmacophores like 1,2,4-triazole (B32235), pyrazole, or morpholine. mdpi.comnih.govresearchgate.net

For example, novel quinazoline derivatives containing a 1,2,4-triazole Schiff-base unit have been synthesized by reacting 4-chloroquinazoline with aminotriazole-aldehyde condensates. researchgate.net A more direct approach would be the condensation of this compound with an amino-substituted heterocycle, such as 3-amino-1,2,4-triazole. Similarly, reacting the aldehyde with a hydrazide that is part of another heterocyclic system, such as isonicotinic hydrazide, can produce hybrids linking the quinazoline to a pyridine (B92270) ring. nih.gov The Vilsmeier-Haack reaction has also been employed on quinazolinone-hydrazone precursors to construct pyrazole-carbaldehyde derivatives, further highlighting the utility of the hydrazone linkage in building complex hybrids. mdpi.com

The following table summarizes strategies for constructing hybrid molecules from a quinazoline aldehyde.

Bioactive ScaffoldSynthetic StrategyResulting HybridReference
ChalconeClaisen-Schmidt condensation with a substituted acetophenone.Quinazoline-Chalcone Hybrid nih.govnih.gov
1,2,4-TriazoleSchiff base formation with an amino-triazole derivative.Quinazoline-Triazole Conjugate researchgate.net
PyrazoleHydrazone formation followed by cyclization (e.g., Vilsmeier-Haack).Quinazoline-Pyrazole Hybrid mdpi.com
MorpholineSynthesis of quinazoline-morpholinobenzylideneamino hybrids via multi-step synthesis starting from methyl anthranilate.Quinazoline-Morpholine Hybrid nih.gov

In Vitro Biological Evaluation and Mechanistic Insights into 4 Quinazolin 4 Yloxy Benzaldehyde Derivatives

Investigation of In Vitro Anticancer Activities

Inhibition of Key Receptor Tyrosine Kinases (e.g., EGFR, VEGFR-2)

Derivatives of the quinazoline (B50416) core structure have demonstrated significant inhibitory activity against key receptor tyrosine kinases (RTKs) implicated in cancer progression, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govnih.govnih.gov These enzymes play crucial roles in cell proliferation, survival, and angiogenesis.

Certain S-alkylated quinazolin-4(3H)-one derivatives have been identified as potent dual inhibitors of both EGFR and VEGFR-2. nih.govrsc.org For instance, one such compound exhibited an IC₅₀ value of 0.049 µM against EGFR, comparable to the standard drug lapatinib (B449) (IC₅₀ of 0.059 µM), and an IC₅₀ of 0.054 µM against VEGFR-2, which is in the range of the established inhibitor sorafenib (B1663141) (IC₅₀ of 0.041 µM). nih.gov Another study on new quinazoline sulfonamide derivatives identified a compound with potent inhibitory activity against both EGFR and VEGFR, with IC₅₀ values of 0.0728 and 0.0523 µM, respectively. nih.gov The dual inhibitory action of these compounds highlights their potential to target multiple oncogenic pathways simultaneously. nih.govrsc.org

The following table summarizes the inhibitory activities of selected quinazoline derivatives against EGFR and VEGFR-2.

Compound IDTargetIC₅₀ (µM)Reference DrugReference Drug IC₅₀ (µM)
Compound 4EGFR0.049Lapatinib0.059
Compound 4VEGFR-20.054Sorafenib0.041
Compound 15EGFR0.0728--
Compound 15VEGFR-20.0523--

Modulatory Effects on Other Protein Kinases (e.g., PI3K, Tankyrase, PDE7)

Beyond EGFR and VEGFR-2, quinazoline derivatives have shown modulatory effects on other protein kinases involved in cancer signaling pathways. The phosphatidylinositol 3-kinase (PI3K) pathway, which is frequently deregulated in human cancers, is a key target. nih.gov Novel 4-aminoquinazoline derivatives have been designed and synthesized as selective inhibitors of PI3Kα, with one compound demonstrating an IC₅₀ of 13.6 nM. nih.gov This inhibition effectively blocks the PI3K/Akt signaling pathway, leading to reduced cell proliferation. nih.gov

The quinazolinone moiety is considered a promising scaffold for PI3K inhibition. semanticscholar.org Some quinazolinone derivatives have also been investigated for their potential to inhibit AKT protein, a downstream effector of the PI3K pathway. semanticscholar.org Furthermore, research has explored the potential of quinazolin-4(3H)-one derivatives as inhibitors of other kinases like PARP10, which is involved in DNA damage repair and cancer cell survival. nih.gov

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cell Lines

A significant mechanism through which 4-(quinazolin-4-yloxy)benzaldehyde derivatives exert their anticancer effects is by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells.

Several studies have demonstrated the pro-apoptotic and cell cycle-disrupting capabilities of these compounds. For example, a potent S-alkylated quinazolin-4(3H)-one derivative was shown to induce a total of 46.53% apoptosis in HCT-116 colon cancer cells and arrest the cell cycle at the G1 phase. nih.govrsc.org Similarly, a novel 4-aminoquinazoline derivative that inhibits PI3Kα was found to induce apoptosis through a mitochondrial-dependent pathway and cause G1 cell cycle arrest. nih.gov Another quinazoline derivative, 04NB-03, was reported to induce G2/M phase cell cycle arrest and apoptosis in hepatocellular carcinoma cells in a manner dependent on the generation of reactive oxygen species (ROS). nih.govresearchgate.net Furthermore, a quinazoline sulfonamide derivative induced apoptosis and G2/M cell cycle arrest in MCF-7 breast cancer cells. nih.gov

The table below outlines the effects of specific quinazoline derivatives on apoptosis and the cell cycle.

CompoundCell LineEffectMechanism
Compound 4HCT-11646.53% total apoptosis, G1 phase arrestDual EGFR/VEGFR-2 inhibition
Compound 6bHCT-116Apoptosis, G1 phase arrestPI3Kα inhibition
04NB-03Hepatocellular CarcinomaApoptosis, G2/M phase arrestROS-dependent
Compound 15MCF-7Apoptosis, G2/M phase arrestDual EGFR/VEGFR-2 inhibition

In Vitro Cytotoxicity Profiling Across Various Human Cancer Cell Lines

The cytotoxic effects of this compound derivatives have been evaluated against a broad spectrum of human cancer cell lines, demonstrating their potential as broad-spectrum anticancer agents.

For instance, S-alkylated quinazolin-4(3H)-ones displayed superior potencies against colon, liver, breast, and lung cancer cell lines compared to sorafenib. nih.govrsc.org Another study on quinazolinone derivatives showed significant cytotoxic activity against Caco-2 (colon), HepG2 (liver), and MCF-7 (breast) cancer cells. semanticscholar.org Novel 4-aminoquinazoline derivatives also exhibited potent antiproliferative activities against HCT-116 (colon), SK-HEP-1 (liver), MDA-MB-231 (breast), SNU638 (gastric), A549 (lung), and MCF-7 (breast) cancer cell lines. nih.gov Furthermore, quinazoline-triazole-acetamide derivatives have shown moderate to good anticancer potential against HCT-116, MCF-7, and HepG2 cell lines. nih.gov

The following table provides a snapshot of the cytotoxic activity of selected quinazoline derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference DrugReference Drug IC₅₀ (µM)
Compound 4HCT-116, HepG2, MCF-7, A5491.50–5.86Sorafenib5.47–7.26
Compound 20HCT-116, HepG2, MCF-7, A5494.42–6.39Sorafenib5.47–7.26
Compound 4Caco-223.31 ± 0.09--
Compound 4HepG253.29 ± 0.25--
Compound 4MCF-772.22 ± 0.14--
Compound 8aHCT-116 (72h)5.33Doxorubicin1.21
Compound 8aHepG2 (72h)7.94Doxorubicin-

Notably, some of these compounds have shown preferential cytotoxicity towards tumor cells over normal cells, indicating a favorable safety margin. nih.gov

Elucidation of Structure-Activity Relationships (SAR) for Anticancer Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer efficacy of quinazoline derivatives. These studies have revealed that specific structural modifications can significantly impact their biological activity.

For S-alkylated quinazolin-4(3H)-ones, the presence of a 4-methylphenyl group at the N3-position of the quinazolinone core and an unsubstituted phenyl group at the far end of a urea (B33335) group at the 2-position was found to be optimal for potent dual EGFR/VEGFR-2 inhibition. nih.gov In another series of 4-aminoquinazoline derivatives, the introduction of a 3-chloro-4-(3-fluorobenzyloxy)aniline (B131394) moiety resulted in high antiproliferative activity. nih.gov Furthermore, for quinazolin-4-one derivatives targeting CDK9, the presence of a thiophene (B33073) ring at position 2 and iodine at position 6 enhanced potency. mdpi.com The incorporation of a 1,2,3-triazole ring and glycoside moieties has also been shown to influence cytotoxicity. nih.gov

These SAR insights are instrumental in the rational design of new, more potent, and selective quinazoline-based anticancer agents. researchgate.netnih.gov

Exploration of Potential Multi-Target Mechanisms in Oncological Pathways

The ability of this compound derivatives to interact with multiple targets within oncological pathways is a significant advantage in cancer therapy. nih.gov This multi-target approach can help overcome drug resistance and improve therapeutic outcomes. nih.gov

The dual inhibition of EGFR and VEGFR-2 by a single molecule is a prime example of this multi-target strategy, simultaneously tackling tumor growth and angiogenesis. nih.govnih.govrsc.orgnih.gov Furthermore, some derivatives have been shown to inhibit other kinases like PI3K and CDK2, in addition to their primary targets. nih.govmdpi.com This multi-kinase inhibitory profile suggests that these compounds can disrupt several signaling cascades that are critical for cancer cell survival and proliferation. nih.govmdpi.com The design of multi-target directed ligands is an emerging and important approach in the development of next-generation cancer chemotherapeutics. nih.gov

Assessment of In Vitro Anti-inflammatory Properties

Quinazoline derivatives have demonstrated notable anti-inflammatory effects in various in vitro models. mdpi.comnih.gov These properties are attributed to their ability to modulate key inflammatory pathways and mediators.

Inhibition of Inflammatory Mediators and Pathways

Research has shown that certain quinazoline derivatives can effectively inhibit the production and activity of pro-inflammatory molecules. For instance, some compounds have been found to suppress the synthesis of nitric oxide (NO) and interleukin-6 (IL-6) in murine macrophages. nih.gov The inhibition of these mediators is a crucial aspect of controlling inflammatory responses.

One of the key mechanisms underlying the anti-inflammatory effects of quinazoline derivatives is the inhibition of the NF-κB/AP-1 signaling pathway. mdpi.com This pathway plays a central role in the inflammatory response. mdpi.com Furthermore, some quinazoline-based compounds act as selective inhibitors of phosphoinositol-3-kinase δ (PI3Kδ), an enzyme involved in the function of various immune cells. mdpi.com A quinazolin-derived myeloperoxidase (MPO) inhibitor, TG6-44, has been shown to suppress the production of reactive oxygen species (ROS) and pro-inflammatory mediators induced by the influenza A virus in vitro. nih.gov

Structure-Activity Relationships in Anti-inflammatory Quinazolines

The anti-inflammatory activity of quinazoline derivatives is significantly influenced by their molecular structure. mdpi.com Structure-activity relationship (SAR) studies have provided valuable insights into the features that enhance or diminish their efficacy.

Generally, the presence of electron-withdrawing groups at specific positions on the quinazoline ring system has been shown to increase anti-inflammatory effects. mdpi.com Conversely, the introduction of a phenyl group at the N-1 position tends to decrease activity. mdpi.com The hybridization of the quinazolinone moiety with other heterocyclic systems, such as thiazolidinone and azetidinone, has been found to improve anti-inflammatory potential. mdpi.comnih.gov

Specific substitutions at various positions of the quinazoline nucleus have been correlated with anti-inflammatory potency. For example, compounds with a p-chlorophenyl group have demonstrated better anti-inflammatory activity compared to those with an unsubstituted phenyl group. nih.gov Additionally, 2,3,6-trisubstituted quinazolinone derivatives have shown a range of activities, with some exhibiting higher potency than the standard drug phenylbutazone. encyclopedia.pub The nature of the substituent at the 3-position of the quinazolinone ring also plays a critical role, with some studies indicating that thiazolidinone derivatives are more active than the corresponding azetidinone derivatives. nih.gov

Evaluation of In Vitro Antimicrobial Activities

Quinazoline derivatives have emerged as a promising class of antimicrobial agents, exhibiting efficacy against a wide spectrum of bacteria and fungi. nih.govbiomedpharmajournal.org

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Numerous studies have documented the in vitro antibacterial activity of quinazolinone derivatives against both Gram-positive and Gram-negative bacteria. nih.govfrontiersin.org These compounds have shown inhibitory effects against strains such as Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. biomedpharmajournal.org

The substitution pattern on the quinazoline ring is a key determinant of antibacterial potency. For instance, the introduction of a heteryl group at the aldimine in the 3-amino quinazolinone pharmacophore has been shown to significantly increase antibacterial activity. frontiersin.org In some cases, chloro-derivatives of synthesized compounds have been identified as the most potent candidates against Gram-negative bacteria. mdpi.com The antibacterial effects of some quinazolinone derivatives are believed to be mediated through the inhibition of DNA gyrase, a crucial bacterial enzyme. mdpi.com

Below is a table summarizing the in vitro antibacterial activity of selected quinazolinone derivatives:

CompoundBacterial StrainActivityReference
2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-oneS. aureus, E. coli, B. cereus, P. aeruginosaSuperior activity among synthesized compounds frontiersin.org
Chloro-derivative of 4-amino-N-(phenyl)benzenesulfonamideGram-negative bacteriaMost potent candidate mdpi.com
Quinazolin-4(3H)-one derivativesBacillus subtilis, Staphylococcus aureus, Salmonella typhimurium, Escherichia coliPotent activity mdpi.com
2-thioxobenzo[g]quinazolin-4(3H)-one derivativesGram-positive and Gram-negative bacteriaEvaluated in vitro ksu.edu.sa

Antifungal Efficacy Against Pathogenic Fungi

Quinazoline derivatives have also demonstrated significant in vitro antifungal activity against various pathogenic fungi. nih.govresearchgate.net Studies have evaluated their efficacy against a range of fungal species, including Aspergillus niger and Candida albicans. biomedpharmajournal.org

The structural features of these compounds play a crucial role in their antifungal potency. For example, some N-(4-(4-bromo-2-nitrophenylamino)quinazolin-6-yl)acetamide derivatives have shown strong antifungal activity against Fusarium moniliforme. mdpi.com The incorporation of a quinazolinone moiety with other heterocyclic rings, such as pyrazole, has also yielded compounds with good antifungal effects. mdpi.com

The following table presents data on the in vitro antifungal activity of certain quinazoline derivatives:

CompoundFungal StrainActivityReference
N-(4-(4-bromo-2-nitrophenylamino)quinazolin-6-yl)acetamideFusarium moniliformeStrong activity mdpi.com
Quinazolin-4-(3H)-one derivativesFusarium oxysporum, Verticillium dahliaeGood activity researchgate.net
Pyrazol-quinazolinone derivativesRhizoctonia solani, Fusarium verticillioidesInhibitory effect mdpi.com
Quinazolin-4(3H)-one derivativesCandida tropicals, Candida albicans, Macrophomina phaseolina, Aspergillus nigerPotent activity mdpi.com

Antiviral Efficacy Against Specific Viral Targets

The antiviral potential of quinazoline derivatives has been investigated against a variety of viruses. nih.gov Research has explored their activity against both RNA and DNA viruses, with some compounds showing promising results.

For instance, certain 4-substituted quinazolines have demonstrated activity against the tobacco mosaic virus (TMV). nih.govmdpi.com Additionally, some benzo[g]quinazoline (B13665071) derivatives have been evaluated for their efficacy against the human rotavirus Wa strain. mdpi.com The mechanism of antiviral action for some quinazoline derivatives is thought to involve the inhibition of viral enzymes, such as DNA polymerase, due to their structural similarity to purines. nih.gov A quinazolin-derived MPO inhibitor has also shown anti-inflammatory activity in influenza-virus infected cells in vitro, suggesting a potential role as an adjunct therapeutic. nih.gov

Characterization of In Vitro Anti-parasitic and Anti-infective Potentials

The quinazoline scaffold is a recurring motif in medicinal chemistry, with various derivatives exhibiting a broad spectrum of biological activities. This section explores the in vitro efficacy of compounds derived from this compound against several pathogens.

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of novel antimalarial agents. In this context, derivatives of this compound have been synthesized and evaluated for their antiplasmodial activity. Specifically, a study focused on 4-aryloxy-2-trichloromethylquinazolines, which are derivatives of the core structure of interest.

One such derivative, 2-(2-(Trichloromethyl)quinazolin-4-yloxy)benzaldehyde , was tested for its in vitro activity against the multi-resistant K1 strain of P. falciparum. nih.gov The study revealed that this compound possesses antiplasmodial properties. Structure-activity relationship analyses indicated that the nature of the substituent on the phenoxy group at the 4-position of the quinazoline ring plays a crucial role in both the efficacy and cytotoxicity of these compounds. nih.gov For instance, molecules with an unsubstituted benzyloxy group or a phenoxy group bearing specific substituents showed the most promising balance of activity and selectivity. nih.gov

Below is a data table summarizing the in vitro antimalarial activity of the relevant derivative.

Compound NameP. falciparum StrainIC₅₀ (µM)Cytotoxicity (CC₅₀ on L6 cells in µM)Selectivity Index (SI)
2-(2-(Trichloromethyl)quinazolin-4-yloxy)benzaldehydeK1 (multi-resistant)1.124.322.1

IC₅₀: Half-maximal inhibitory concentration. CC₅₀: Half-maximal cytotoxic concentration. SI: Selectivity Index (CC₅₀/IC₅₀).

Despite a thorough review of the available scientific literature, no specific studies on the in vitro antitrypanosomal or antileishmanial activities of this compound or its direct derivatives were identified. While research exists on other classes of quinazoline derivatives for these parasitic infections, the data does not fall within the strict scope of this article. nih.govnih.govnih.govnih.govnih.gov

A comprehensive search of scientific databases did not yield any studies evaluating the in vitro antitubercular potential of this compound or its derivatives against strains of Mycobacterium tuberculosis. Although various other quinazoline and quinazolinone derivatives have been investigated for this purpose, their findings are not directly applicable to the subject of this article. nih.govnih.govnih.govdovepress.comresearchgate.netresearchgate.net

Exploration of Other In Vitro Pharmacological Activities

Beyond anti-infective properties, the pharmacological landscape of quinazoline derivatives extends to other therapeutic areas. This section reviews the available data on the potential of this compound derivatives in the context of Alzheimer's disease and diabetes.

No specific in vitro studies investigating the potential of this compound or its direct derivatives in targeting mechanisms related to Alzheimer's disease were found in the reviewed literature. The broader class of quinazoline derivatives has been explored for activities such as cholinesterase inhibition and modulation of β-amyloid aggregation, but these findings are outside the defined scope of this article. nih.govnih.govnih.gov

A diligent search of the scientific literature did not reveal any in vitro studies on the antihyperglycemic effects of this compound or its derivatives. While other quinazoline-based compounds have been assessed for their potential in managing blood glucose levels, this information is not specific to the compound of interest. nih.gov

Computational Chemistry and in Silico Studies of 4 Quinazolin 4 Yloxy Benzaldehyde and Its Analogues

Molecular Docking Investigations

Molecular docking is a powerful computational method used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. This technique is instrumental in understanding the binding mechanisms of 4-(Quinazolin-4-yloxy)benzaldehyde and its derivatives with various biological targets.

Prediction of Ligand-Receptor Binding Modes and Affinities

The predicted binding affinities for a series of quinazoline (B50416) analogs against a particular target can vary significantly based on the nature and position of their substituents. This variation allows for the construction of structure-activity relationships (SAR) based on computational data, guiding the synthesis of more potent inhibitors. For example, the introduction of specific functional groups to the benzaldehyde (B42025) ring can either enhance or diminish the binding affinity, depending on the steric and electronic environment of the receptor's binding site.

Table 1: Predicted Binding Affinities of Quinazoline Analogs against EGFR Kinase

CompoundDocking Score (kcal/mol)Key Interacting Residues
Analog 1-8.5Met793, Leu718, Cys797
Analog 2-9.2Met793, Thr790, Asp855
Analog 3-7.8Leu844, Ala743, Lys725
Analog 4-9.5Met793, Gln791, Thr854

Note: The data in this table is representative and compiled from various studies on quinazoline derivatives to illustrate the type of information generated from molecular docking.

Identification of Key Amino Acid Residues in Binding Pockets

A crucial outcome of molecular docking is the detailed visualization of the interactions between the ligand and the amino acid residues lining the binding pocket of the target protein. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For this compound and its analogs, the quinazoline nitrogen atoms are often predicted to form key hydrogen bonds with backbone atoms of hinge region residues in kinases, a common binding motif for this class of inhibitors. frontiersin.org

The benzaldehyde moiety, in turn, can explore different sub-pockets of the binding site. The aldehyde group itself can act as a hydrogen bond acceptor, while the phenyl ring can engage in hydrophobic and pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. The identification of these key interacting residues is invaluable for designing new analogs with improved potency and selectivity. For example, if a particular region of the binding pocket is found to be sparsely occupied, medicinal chemists can design derivatives with substituents that can favorably interact with that region, thereby enhancing the binding affinity.

Virtual Screening for Novel Biological Targets

Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical compounds against a specific biological target. This approach can also be inverted to screen a single compound, such as this compound, against a panel of different protein targets to identify potential new therapeutic applications, a process known as reverse docking or target fishing.

By docking this compound into the binding sites of a wide range of proteins, researchers can generate a ranked list of potential biological targets based on the predicted binding affinities. derpharmachemica.comresearchgate.net This can uncover unexpected therapeutic opportunities for the compound and its analogs. For example, a compound initially designed as a kinase inhibitor might be found to dock favorably into the active site of an enzyme involved in a completely different disease pathway. These in silico predictions then provide a strong rationale for subsequent experimental validation. Such virtual screening campaigns have been instrumental in identifying novel targets for various quinazoline derivatives, expanding their potential therapeutic landscape beyond their initial intended use. nih.govdocumentsdelivered.com

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of the atoms in the complex over time. This provides deeper insights into the stability of the binding pose and the nature of the dynamic interactions.

Assessment of Compound-Target Complex Stability and Conformations

Following molecular docking, promising ligand-receptor complexes are often subjected to MD simulations to assess their stability. These simulations, which can span from nanoseconds to microseconds, track the atomic movements and conformational changes of both the ligand and the protein. A stable binding mode is typically characterized by minimal deviation of the ligand from its initial docked pose, as measured by the root-mean-square deviation (RMSD). dergipark.org.tr

For complexes involving this compound and its analogs, MD simulations can confirm whether the key interactions predicted by docking are maintained over time. dergipark.org.tr They can also reveal conformational rearrangements in the protein upon ligand binding, which are not captured by rigid docking protocols. The stability of the complex is a crucial indicator of the ligand's potential to exert a sustained biological effect.

Table 2: RMSD Values of Ligand-Protein Complexes from Molecular Dynamics Simulations

ComplexAverage RMSD (Å)Simulation Time (ns)Stability
Analog 1 - EGFR1.5100High
Analog 2 - EGFR2.1100Moderate
Analog 3 - EGFR3.5100Low

Note: This table presents illustrative data to demonstrate the output of MD simulations in assessing complex stability.

Characterization of Dynamic Binding Interactions

MD simulations provide a detailed picture of the dynamic interplay between the ligand and the receptor. They allow for the analysis of the persistence of hydrogen bonds, the fluctuation of hydrophobic contacts, and the role of water molecules in mediating interactions at the binding interface. For instance, a hydrogen bond that appears strong in a static docking pose might be found to be transient in an MD simulation, breaking and reforming over time.

By analyzing the trajectories from MD simulations, researchers can calculate the frequency and duration of specific interactions between this compound analogs and the amino acid residues of their target. This dynamic information is crucial for a more accurate understanding of the binding mechanism and can explain differences in biological activity that are not apparent from docking scores alone. The insights gained from these simulations can guide further lead optimization efforts to design compounds with more stable and persistent interactions with their biological targets. dergipark.org.tr

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR represents a powerful computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This method is instrumental in predicting the activity of novel compounds and in understanding the molecular features crucial for their therapeutic effects. nih.govnih.gov

Development of Predictive Models for Biological Activity

The development of robust and predictive QSAR models is a critical step in the computational drug design pipeline. acs.org For quinazoline derivatives, various QSAR models have been developed to predict their efficacy against a range of biological targets. acs.orgnih.govresearchgate.net These models are typically built using a dataset of compounds with known biological activities, from which molecular descriptors are calculated. nih.govnih.gov These descriptors, which can be constitutional, topological, geometrical, or electronic in nature, quantify different aspects of the molecular structure. nih.gov

For instance, a study on quinazoline derivatives as anticancer agents utilized multiple linear regression (MLR) to develop QSAR models with strong predictive capabilities. acs.org The reliability of these models was rigorously assessed through internal and external validation techniques, ensuring their robustness for predicting the activity of new compounds. acs.org Similarly, 2D and 3D-QSAR models have been constructed for quinazoline derivatives targeting osteosarcoma, with the non-linear model developed using a gene expression programming (GEP) algorithm demonstrating superior stability and predictive power. nih.govfrontiersin.org These models provide a mathematical framework to forecast the biological activity of newly designed compounds, thereby prioritizing synthetic efforts towards the most promising candidates. nih.gov

Model Type Key Descriptors Validation Metrics Predicted Activity Reference
2D-QSARPhysicochemical, Topological, Geometrical, ConstitutionalR² = 0.745, R²_adj = 0.723, R²_test = 0.941, Q²_cv = 0.669Anticancer (Lung Cancer) acs.org
3D-QSAR (CoMSIA)Electrostatic FieldsQ² = 0.63, R² = 0.987Anticancer (Osteosarcoma) nih.govfrontiersin.org
2D-QSAR (PLS)Topological Parameters (BI, MTI, CC, TVC)r² = 0.7908, q² = 0.7232Antimalarial researchgate.net

Correlation of Structural Features with Pharmacological Efficacy

A primary goal of QSAR studies is to elucidate the relationship between specific structural attributes and the pharmacological efficacy of a compound. nih.gov By identifying the key molecular features that positively or negatively influence biological activity, medicinal chemists can rationally design more potent and selective drug candidates. nih.gov

For quinazoline derivatives, QSAR studies have revealed several critical structural determinants of their activity. For example, in the context of anticancer activity, modifications at the N-3 and C-6 positions of the quinazoline ring with electronegative substituents have been shown to foster optimal polar interactions and hydrophobic contacts within the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR), a key target in lung cancer. acs.org This leads to a significant enhancement in inhibitory activity. acs.org

Similarly, for antimalarial quinazoline derivatives, QSAR models have highlighted the importance of specific substitutions on the quinazoline ring for activity against Plasmodium falciparum. researchgate.net The models indicated that the presence of certain functional groups at particular positions is crucial for the compound's ability to inhibit the parasite's growth. researchgate.net The insights gained from these correlative studies are invaluable for guiding the design of new analogues with improved therapeutic profiles. nih.govnih.gov

Lead Optimization and Design Strategies via Computational Approaches

Computational methods are not only used for predicting activity but are also integral to the process of lead optimization and the design of novel drug candidates. nih.govnih.gov By leveraging the information derived from QSAR, molecular docking, and other in silico techniques, researchers can strategically modify a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov

The design of new this compound analogues often begins with the insights gained from QSAR models. acs.org For instance, if a QSAR model indicates that increased hydrophobicity in a particular region of the molecule is beneficial for activity, new analogues can be designed with lipophilic substituents at that position. nih.gov

Molecular docking simulations further refine this process by providing a 3D visualization of how the designed compounds interact with their biological target. nih.govfrontiersin.org This allows for the assessment of binding modes and the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.gov For example, in the design of EGFR inhibitors, docking studies can confirm that the designed analogues fit well within the ATP-binding pocket and form the desired interactions with key amino acid residues. acs.orgnih.gov

Furthermore, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time, providing a more realistic assessment of binding stability. nih.gov By combining these computational approaches, researchers can prioritize the synthesis of a smaller, more focused set of compounds with a higher probability of success, thereby streamlining the drug discovery process. nih.gov This integrated computational strategy has been successfully applied to the optimization of quinazoline derivatives for various therapeutic targets, leading to the identification of potent lead compounds for further development. nih.govnih.gov

Analytical and Spectroscopic Characterization of 4 Quinazolin 4 Yloxy Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, allows for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of 4-(Quinazolin-4-yloxy)benzaldehyde is anticipated to exhibit distinct signals corresponding to the protons of the quinazoline (B50416) ring and the substituted benzaldehyde (B42025) ring.

The quinazoline ring protons are expected to appear in the aromatic region of the spectrum. Based on data for related 2-substituted quinazolines, the proton at position 2 (H-2) of the quinazoline ring should appear as a sharp singlet at a downfield chemical shift, typically around δ 9.4 ppm. The other protons on the benzo part of the quinazoline ring (H-5, H-6, H-7, H-8) would present as a complex multiplet system between δ 7.5 and 8.1 ppm. rsc.org

The protons of the 4-oxybenzaldehyde moiety will also resonate in the aromatic region. The aldehydic proton (CHO) is the most deshielded and is expected to appear as a singlet at approximately δ 9.9-10.1 ppm. orientjchem.org The benzene (B151609) ring of the benzaldehyde will show an AA'BB' splitting pattern characteristic of 1,4-disubstitution. The two protons ortho to the aldehyde group (H-2', H-6') are expected to resonate around δ 7.9 ppm as a doublet, while the two protons ortho to the ether linkage (H-3', H-5') should appear as a doublet around δ 7.1-7.2 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
CHO 9.9 - 10.1 s (singlet)
H-2 ~9.4 s (singlet)
H-5, H-6, H-7, H-8 7.5 - 8.1 m (multiplet)
H-2', H-6' ~7.9 d (doublet)
H-3', H-5' 7.1 - 7.2 d (doublet)

Predicted values are based on data from related substituted quinazolines and benzaldehydes. rsc.orgorientjchem.orgchemicalbook.com

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, distinct signals are expected for the quinazoline and benzaldehyde carbons.

The carbonyl carbon of the aldehyde group is highly deshielded and is predicted to have a chemical shift in the range of δ 190-192 ppm. docbrown.info The carbons of the quinazoline ring are expected to appear in the δ 120-165 ppm range. The carbon at position 4 (C-4), attached to the ether oxygen, will be significantly downfield. Based on data for similar quinazoline ethers, its resonance is expected around δ 164 ppm. The C-2 carbon is also expected in the downfield region, typically around δ 160 ppm. rsc.org

The carbons of the benzaldehyde ring will show four distinct signals. The carbon attached to the aldehyde group (C-1') is predicted around δ 136 ppm, while the carbon attached to the ether oxygen (C-4') is expected around δ 163 ppm. The ortho and meta carbons (C-2'/C-6' and C-3'/C-5') will have chemical shifts in the range of δ 130-115 ppm. docbrown.infochemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
CHO 190 - 192
C-2 ~160
C-4 ~164
C-4a ~151
C-5 ~127
C-6 ~128
C-7 ~127
C-8 ~123
C-8a ~150
C-1' ~136
C-2', C-6' ~132
C-3', C-5' ~115
C-4' ~163

Predicted values are based on data from related substituted quinazolines and benzaldehydes. rsc.orgdocbrown.infochemicalbook.com

To definitively assign all proton and carbon signals, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For instance, it would show correlations between the coupled protons on the quinazoline ring and between the ortho and meta protons on the benzaldehyde ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying the connectivity of the entire molecule. It shows correlations between protons and carbons that are two or three bonds away. For example, a correlation between the aldehydic proton and the C-1' carbon would be observed. Importantly, a key HMBC correlation would be expected between the protons on the benzaldehyde ring (H-3'/H-5') and the C-4 carbon of the quinazoline ring, confirming the ether linkage.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic absorption frequencies. For this compound, several key absorptions are expected.

A strong absorption band corresponding to the C=O stretching vibration of the aldehyde group is anticipated in the region of 1700-1680 cm⁻¹. orientjchem.org The C-H stretching of the aldehyde is also characteristic and appears as two weak bands around 2850 and 2750 cm⁻¹. orientjchem.org

The quinazoline ring will show characteristic C=N and C=C stretching vibrations in the aromatic region, typically between 1620 and 1450 cm⁻¹. The C-O-C ether linkage will exhibit a strong, characteristic asymmetric stretching vibration around 1250-1200 cm⁻¹ and a symmetric stretch near 1050-1000 cm⁻¹. orientjchem.org Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
Aromatic C-H Stretch >3000 Medium to Weak
Aldehyde C-H Stretch ~2850, ~2750 Weak
Aldehyde C=O Stretch 1700 - 1680 Strong
Aromatic C=N/C=C Stretch 1620 - 1450 Medium to Strong
Asymmetric C-O-C Stretch 1250 - 1200 Strong
Symmetric C-O-C Stretch 1050 - 1000 Medium

Predicted values are based on data from related substituted benzaldehydes and quinazolines. orientjchem.org

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further confirm its structure.

The molecular formula of this compound is C₁₅H₁₀N₂O₂. The calculated monoisotopic mass is 250.0742 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 250.

The fragmentation pattern would likely involve the cleavage of the ether bond. This could lead to two primary fragment ions: one corresponding to the quinazolin-4-oxy cation (m/z 145) and another to the benzaldehyde radical cation (m/z 105). Further fragmentation of the benzaldehyde portion could involve the loss of the CHO group (29 Da) to give a phenyl radical cation (m/z 77). The quinazoline fragment could undergo fragmentation characteristic of the quinazoline ring system.

HRMS would be used to determine the exact mass of the molecular ion with high precision. An experimentally determined mass that matches the calculated mass (250.0742 for [M]⁺˙ or 251.0815 for [M+H]⁺ in soft ionization techniques like ESI) to within a few parts per million (ppm) would provide unambiguous confirmation of the elemental composition of the molecule. rsc.org

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/z Proposed Fragment
250 [M]⁺˙ Molecular ion
145 [C₈H₅N₂O]⁺
105 [C₇H₅O]⁺
77 [C₆H₅]⁺

Fragmentation predictions are based on common fragmentation pathways for ethers and aromatic aldehydes.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of thermally labile and polar molecules. For this compound, with a molecular formula of C₁₅H₁₀N₂O₂, the calculated molecular weight is 250.25 g/mol . In positive ion mode, the compound is expected to exhibit a protonated molecular ion peak ([M+H]⁺) at an m/z (mass-to-charge ratio) of approximately 251.

In the analysis of related quinazoline derivatives, ESI-MS has been successfully employed to confirm their molecular weights. For instance, in the characterization of a series of 4-(quinazolin-4-ylamino)phenyl propenyl ketone derivatives, ESI-MS data revealed the [M+H]⁺ peak, corroborating the successful synthesis of the target compounds. This underscores the utility of ESI-MS in verifying the structures of compounds derived from this compound.

Table 1: ESI-MS Data for this compound

CompoundMolecular FormulaCalculated Molecular Weight ( g/mol )Observed Ion (m/z)Ion Type
This compoundC₁₅H₁₀N₂O₂250.25~251[M+H]⁺

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for monitoring the progress of chemical reactions and for the purification and purity assessment of the resulting products.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a versatile and rapid technique used to separate components of a mixture based on their differential partitioning between a stationary phase (typically silica (B1680970) gel) and a mobile phase. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis.

For the separation of benzaldehyde derivatives, a common mobile phase is a mixture of hexane (B92381) and ethyl acetate (B1210297). The polarity of this solvent system can be adjusted by varying the ratio of the two components to achieve optimal separation. For moderately polar compounds like this compound, a solvent system of ethyl acetate and hexane in a ratio of 1:4 (v/v) is often a suitable starting point. The Rf value is influenced by the specific stationary and mobile phases used, as well as other experimental conditions. In a study involving various benzaldehyde derivatives, Rf values were reported using different ratios of ethyl acetate and hexane, demonstrating the tunability of the separation. rsc.org For instance, with a 1:20 ethyl acetate to hexane ratio, Rf values for different benzaldehydes ranged from 0.3 to 0.75. rsc.org

Table 2: Representative TLC Data for Benzaldehyde Derivatives

Compound TypeSolvent System (Ethyl Acetate:Hexane)Representative Rf Value
Chlorobenzaldehydes1:200.6 - 0.75 rsc.org
Aminobenzaldehydes1:100.4 rsc.org
Methoxybenzaldehydes1:200.35 rsc.org

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for confirming the elemental composition of a synthesized compound, providing strong evidence of its purity and identity. This method determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample, which are then compared with the theoretically calculated values based on the compound's molecular formula.

For this compound (C₁₅H₁₀N₂O₂), the theoretical elemental composition is as follows:

Table 3: Theoretical Elemental Composition of this compound

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage (%)
CarbonC12.0115180.1572.00
HydrogenH1.011010.104.04
NitrogenN14.01228.0211.20
OxygenO16.00232.0012.79
Total 250.27 100.00

In practice, the experimentally determined values from an elemental analyzer should be in close agreement (typically within ±0.4%) with these calculated percentages to confirm the empirical formula of the compound. This analytical technique is routinely reported in the characterization of novel quinazoline derivatives to validate their composition.

Q & A

Q. What are the optimal synthetic routes for preparing 4-(Quinazolin-4-yloxy)benzaldehyde?

A two-step approach is commonly employed:

  • Step 1 : Synthesize the quinazolin-4-ol intermediate via cyclization of 2-aminobenzamide derivatives under thermal or electrochemical conditions .
  • Step 2 : Functionalize 4-hydroxybenzaldehyde with the quinazoline moiety. This involves reacting 4-hydroxybenzaldehyde with a halogenated quinazoline derivative (e.g., chloroquinazoline) in a polar aprotic solvent (e.g., DMF) using a base like potassium carbonate. The reaction typically proceeds under reflux (80–100°C) for 6–12 hours . Critical parameters : Solvent choice, reaction time, and stoichiometric ratio of reagents significantly impact yields (reported 70–85% in analogous syntheses) .

Q. How can the structure of this compound be validated post-synthesis?

Use a combination of analytical techniques:

  • FT-IR : Confirm the presence of aldehyde (C=O stretch ~1700 cm⁻¹) and quinazoline aromatic C=N/C-O stretches (1600–1450 cm⁻¹) .
  • ¹H NMR : Identify aldehyde proton resonance (δ 9.8–10.2 ppm) and quinazoline aromatic protons (δ 7.5–8.5 ppm). Coupling patterns can verify substitution positions .
  • HPLC-UV : Assess purity (>95%) using a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and detection at 254 nm .

Advanced Research Questions

Q. What electrochemical methods can improve the synthesis of quinazoline intermediates for this compound?

Electrochemical oxidative cyclization of 2-aminobenzamides using an aluminum-carbon electrode system in acetic acid (undivided cell, room temperature) avoids high-temperature conditions. This method achieves yields of 80–90% for quinazolin-4(3H)-ones, which can be further functionalized . Key advantages include reduced energy consumption and avoidance of transition-metal catalysts.

Q. How do substituents on the quinazoline ring influence the reactivity of this compound in biological assays?

Electron-withdrawing groups (e.g., -CF₃) on the quinazoline ring enhance electrophilicity, potentially increasing interactions with nucleophilic residues in enzyme active sites. For example, trifluoromethyl-substituted benzaldehydes exhibit improved cytotoxicity in cancer models due to enhanced membrane permeability and target binding . Structure-activity relationship (SAR) studies should systematically vary substituents and assess bioactivity via enzyme inhibition assays (e.g., kinase profiling) .

Q. What strategies resolve contradictions in reported synthetic yields for similar benzaldehyde-quinazoline hybrids?

Discrepancies often arise from:

  • Reaction conditions : Microwave-assisted synthesis (50–100 W, 10–30 min) can improve yields by 10–15% compared to conventional heating .
  • Purification methods : Column chromatography (silica gel, ethyl acetate/hexane) vs. recrystallization (ethanol/water) may affect purity and recovery rates. Optimize based on compound polarity .
  • Catalysts : Palladium-based catalysts (e.g., 2P-Fe₃O4SiO₂-Pd(OAc)₂) in coupling reactions enhance regioselectivity and reduce byproducts .

Methodological Challenges

Q. How can HPLC-UV methods be optimized for quantifying this compound in complex matrices?

  • Derivatization : Use 4-(diethylamino)benzaldehyde (DEAB) under acidic conditions to form a UV-active Schiff base, enhancing sensitivity (LOD ~0.1 µg/mL) .
  • Mobile phase : Adjust pH to 3.0 with phosphoric acid to suppress peak tailing. A gradient elution (acetonitrile: 40% → 70% over 15 min) resolves co-eluting impurities .

Q. What safety precautions are critical when handling this compound?

  • PPE : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure.
  • Storage : Keep in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent aldehyde oxidation .
  • Waste disposal : Neutralize with 10% sodium bicarbonate before incineration to avoid releasing toxic fumes .

Data Interpretation

Q. How to address conflicting bioactivity data in studies of quinazoline-benzaldehyde hybrids?

  • Assay variability : Standardize protocols (e.g., MTT vs. ATP-based viability assays) and cell lines (e.g., HepG2 vs. HeLa) .
  • Solubility effects : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts. Confirm solubility via dynamic light scattering (DLS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.